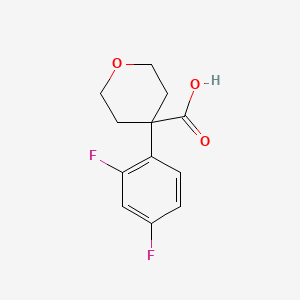

![molecular formula C19H20F3N3O2 B1425484 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester CAS No. 1208081-77-9](/img/structure/B1425484.png)

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester

Vue d'ensemble

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of similar compounds involves a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process typically involves the use of piperazine and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The main metabolites of similar compounds in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique

DNA Binding and Cellular Uptake

Compounds structurally related to 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester, such as Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA. This characteristic facilitates their use as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining and flow cytometry. The ability to penetrate cellular membranes makes them valuable in plant cell biology and possibly in the development of new drugs through rational design aimed at DNA sequence recognition and binding (Issar & Kakkar, 2013).

Biopolymer Modification

Research on xylan derivatives, a biopolymer modification process, suggests potential applications for compounds with similar functional groups in producing biopolymer ethers and esters. These modified biopolymers exhibit specific properties that may be tailored for drug delivery applications, indicating that similar compounds could be synthesized for targeted therapeutic uses, particularly in developing novel drug delivery systems (Petzold-Welcke et al., 2014).

Neuroactive Peptide Interaction

The compound's structural similarity to piperazine derivatives, which are known to interact with dopamine receptors, suggests potential applications in modulating cognitive effects via interactions with neuroactive peptides. These interactions may provide a foundation for developing therapeutics aimed at improving memory and cognitive functions, as demonstrated by the pro-cognitive effects of angiotensin IV and its analogs mediated through dopamine receptors (Braszko, 2010).

Cytochrome P450 Enzyme Inhibition

The compound's potential role in inhibiting cytochrome P450 enzymes, based on the structural resemblance to known inhibitors, highlights its relevance in pharmacokinetic studies. Such inhibition can affect the metabolism of co-administered drugs, making it pertinent for research on drug-drug interactions and the development of safer therapeutic agents (Khojasteh et al., 2011).

Therapeutic Agent Development

The piperazine moiety, a component of the compound , is essential in medicinal chemistry, serving as a core structure in numerous drugs across various therapeutic areas. Research on piperazine derivatives and their pharmacological activities, including anti-mycobacterial properties, underscores the compound's potential as a starting point for designing new therapeutics for a range of diseases (Girase et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been reported to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that they may induce changes at the molecular and cellular levels .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-24-7-9-25(10-8-24)17-16(19(20,21)22)11-15(12-23-17)13-3-5-14(6-4-13)18(26)27-2/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFYHWMMTDWXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138975 | |

| Record name | Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208081-77-9 | |

| Record name | Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)

![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)

![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)

![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)

amine](/img/structure/B1425421.png)

![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)